TPCA-1 (Theophylline Chlorophenyl Acetic Acid) is a small molecule inhibitor that targets a specific protein complex in the cell known as IKK (Inhibitor of κB Kinase) []. IKK plays a crucial role in the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a major regulator of inflammation in the body []. By inhibiting IKK, TPCA-1 has the potential to downregulate the NF-κB pathway and thereby reduce inflammation.
Research suggests that TPCA-1 possesses anti-inflammatory properties. Studies have shown that TPCA-1 can effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α (Tumor necrosis factor alpha) and IL-6 (Interleukin 6), in immune cells like macrophages []. These cytokines are key players in the inflammatory response, and their suppression by TPCA-1 suggests its potential therapeutic role in inflammatory diseases.
TPCA-1 has been shown to be effective in both prophylactic (preventative) and therapeutic (treatment) settings in animal models []. However, research suggests that free TPCA-1 may have limited efficacy due to low cellular uptake []. To address this, scientists have explored methods to deliver TPCA-1 more efficiently. One approach involves using gold nanocages loaded with TPCA-1 and modified with hyaluronic acid for targeted delivery []. This method has shown promising results in enhancing the anti-inflammatory effects of TPCA-1.
TPCA-1, chemically known as 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide, is a small molecule that acts as a selective inhibitor of IκB kinase β (IKKβ) with an IC50 value of approximately 17.9 nM. It exhibits significant selectivity over IKKα and other kinases, making it a valuable tool in research focused on inflammation and cancer pathways. TPCA-1 has been shown to inhibit the nuclear localization of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-6, and interleukin-8 in various cellular models .
TPCA-1 acts as a selective inhibitor of IKK-2, a key enzyme in the NF-κB signaling pathway. IKK-2 phosphorylates IκB, which normally binds to NF-κB and prevents it from entering the nucleus. TPCA-1 inhibits IKK-2, leading to the accumulation of unphosphorylated IκB, which remains bound to NF-κB and prevents its activation []. As a result, TPCA-1 suppresses the expression of pro-inflammatory genes regulated by NF-κB [].
In addition to IKK-2 inhibition, TPCA-1 has also been shown to directly target STAT3, another important signaling molecule involved in inflammation and cell proliferation []. TPCA-1 binding to STAT3 disrupts its activity and reduces the expression of STAT3-dependent genes [].
TPCA-1 is for research use only and should be handled with appropriate safety precautions. While detailed data on specific hazards is limited, it is likely to exhibit some of the following properties common to small molecule inhibitors:
TPCA-1 primarily functions through its interaction with IKKβ, leading to the inhibition of NF-κB signaling. The inhibition occurs via the blockade of phosphorylation events necessary for the degradation of IκB proteins, which normally sequester NF-κB in the cytoplasm. By preventing this degradation, TPCA-1 effectively reduces NF-κB's transcriptional activity, which is crucial in inflammatory responses and cancer progression . Additionally, TPCA-1 has been identified as a dual inhibitor of both NF-κB and signal transducer and activator of transcription 3 (STAT3), further broadening its potential applications in therapeutic contexts .
The biological activity of TPCA-1 is primarily characterized by its anti-inflammatory properties. It has been demonstrated to reduce the severity and onset of collagen-induced arthritis in murine models by inhibiting pro-inflammatory cytokine production . Furthermore, TPCA-1 has shown efficacy in various cancer models, particularly those involving non-small cell lung cancer with mutant epidermal growth factor receptor (EGFR). By inhibiting both NF-κB and STAT3 pathways, TPCA-1 enhances the sensitivity of cancer cells to other treatments like tyrosine kinase inhibitors .
The synthesis of TPCA-1 involves several key steps that typically include:
The exact reaction conditions may vary depending on the specific synthetic route chosen, but these steps highlight the fundamental transformations involved in creating TPCA-1 .
TPCA-1 stands out due to its dual inhibition properties affecting both NF-κB and STAT3 pathways, which is not commonly observed in other similar compounds . This unique mechanism suggests potential advantages in treating complex diseases where multiple signaling pathways are dysregulated.
TPCA-1 has been extensively studied for its interactions with various cellular pathways:
TPCA-1, chemically designated as 2-(carbamoylamino)-5-(4-fluorophenyl)thiophene-3-carboxamide, is a thiophene-based heterocyclic compound with a molecular formula of C₁₂H₁₀FN₃O₂S and a molecular weight of 279.29 g/mol. Its core structure comprises a thiophene ring substituted at positions 3 and 5 with a carboxamide group and a 4-fluorophenyl moiety, respectively. The carboxamide group is further functionalized with a carbamoylamino substituent (Figure 1).
The synthesis of TPCA-1 involves multistep reactions starting with thiophene ring formation. Key steps include:
A representative synthetic route is outlined in Figure 2, adapted from patented methodologies.
Key Structural Features | Description |
---|---|
Thiophene core | Five-membered aromatic ring with sulfur atom |
4-Fluorophenyl substituent | Electron-withdrawing group at position 5 of thiophene |
Carbamoylamino-carboxamide group | Hydrogen-bond donor/acceptor system at position 3 |
Figure 1: Structural features of TPCA-1
TPCA-1 exhibits distinct physicochemical properties that influence its biological activity and handling:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₀FN₃O₂S | |
Molecular Weight | 279.29 g/mol | |
Solubility in DMSO | 27.92 mg/mL (100 mM) | |
LogP (Predicted) | ~2.5–3.0 |
Stability: Limited direct data on stability are available, but the compound’s thiophene and carboxamide groups suggest moderate stability under standard laboratory conditions. Oxidation of the sulfur atom in the thiophene ring or hydrolysis of the carboxamide group under acidic/basic conditions may occur.
TPCA-1 is distinguished by its high selectivity for IκB kinase β (IKKβ), with minimal activity against other kinases:
Target Kinase | IC₅₀ (nM) | Selectivity Factor | Source |
---|---|---|---|
IKKβ | 17.9 | N/A | |
IKKα | >400 | >22-fold | |
STAT3 | Inhibits phosphorylation | Dual inhibition | |
CDK1 | >10,000 | >550-fold |
Mechanistic Insights:
Preclinical studies reveal moderate oral bioavailability and metabolic stability:
Property | Value | Source |
---|---|---|
Oral Bioavailability (Rat) | 78% | |
Metabolic Clearance (Rat) | Low | |
Plasma Protein Binding | Not reported | — |
In Vivo Efficacy:
Irritant
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